Cholesteryl oleyl carbonate

Catalog No.
S800757
CAS No.
17110-51-9
M.F
C46H80O3
M. Wt
681.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl oleyl carbonate

CAS Number

17110-51-9

Product Name

Cholesteryl oleyl carbonate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

InChI

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1

InChI Key

XMPIMLRYNVGZIA-SOSAESCXSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Cholesteryl oleyl carbonate (COC) is a chemical compound with the formula C46H80O3. It is a white to off-white, odorless solid that is classified as non-hazardous according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) []. While COC has limited research in the field of medicine, it does find application in various scientific research areas.

Liquid Crystal Research

COC exhibits liquid crystalline properties, meaning it displays properties of both liquids and solids depending on temperature. This characteristic makes it valuable for studying the behavior of liquid crystals, particularly in the context of temperature variations. Researchers have employed COC to investigate dielectric properties, which are crucial for understanding applications like electronic displays and sensors [].

Cholesteryl oleyl carbonate is an organic compound classified as a carbonate ester, formed from the reaction of cholesterol and oleyl alcohol with carbonic acid. This compound is notable for its unique liquid crystal properties, particularly its ability to form cholesteric liquid crystals characterized by a helical structure. At room temperature, it appears as a transparent liquid or a soft crystalline material with a melting point around 20 °C . Its chemical structure allows it to exhibit thermotropic behavior, transitioning between different liquid crystalline phases, specifically cholesteric and smectic-A phases .

Cholesteryl oleyl carbonate primarily undergoes esterification and hydrolysis reactions. In esterification, it can react with alcohols to form new esters, while hydrolysis involves the breakdown of the carbonate ester into its constituent alcohol and acid components. Additionally, thermal decomposition can occur at elevated temperatures, particularly affecting the carbonate linkage, leading to the production of carbon dioxide and other byproducts .

Cholesteryl oleyl carbonate can be synthesized through a straightforward esterification reaction involving cholesterol and oleyl alcohol in the presence of carbonic acid or its derivatives. The process typically requires controlled temperature conditions to facilitate the formation of the carbonate linkage while minimizing side reactions. The reaction can be catalyzed by acid catalysts to enhance yield and purity .

Unique FeaturesCholesteryl benzoateCarbonate esterCosmetics, thermotropic applicationsForms stable smectic phasesCholesteryl nonanoateCarbonate esterCosmetics, liquid crystalsExhibits distinct phase behaviorCholesteryl caproateCarbonate esterCosmeticsShorter fatty acid chain influences propertiesCholesterolSteroidBiological membranesCore structural component of cell membranes

Cholesteryl oleyl carbonate is unique due to its specific combination of cholesterol and oleyl alcohol, which contributes to its distinctive liquid crystal properties and applications in cosmetics and displays .

Interaction studies involving cholesteryl oleyl carbonate often focus on its compatibility with other cosmetic ingredients and its behavior in liquid crystal formulations. Research indicates that it can interact favorably with other cholesteryl derivatives, enhancing the performance of liquid crystal displays and cosmetic products. Its phase behavior under varying temperature conditions has also been studied to understand its stability and efficacy in applications .

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

17.4

Hydrogen Bond Acceptor Count

3

Exact Mass

680.61074641 g/mol

Monoisotopic Mass

680.61074641 g/mol

Heavy Atom Count

49

UNII

95LLB1K2WE

Other CAS

17110-51-9

Wikipedia

Cholesteryl_oleyl_carbonate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecen-1-yl carbonate]: ACTIVE

Dates

Modify: 2023-08-15

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